molecular formula C11H12N2O3S B3032454 1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 185011-09-0

1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B3032454
CAS No.: 185011-09-0
M. Wt: 252.29 g/mol
InChI Key: XWHLGXSEXFEBER-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one (CAS 185011-09-0) is a substituted imidazolone derivative with a molecular formula of C 11 H 12 N 2 O 3 S and a molecular weight of 252.29 g/mol . This compound is characterized by methyl groups at the 1 and 3 positions of the heterocyclic ring and a phenylsulfonyl moiety at the 4-position . Its physical properties include a melting point of 169.00°C - 171.00°C . As a building block in chemical synthesis, this compound can undergo various reactions such as oxidation, reduction, and substitution, making it a versatile intermediate for constructing more complex molecules . It is supplied with purities typically at 90% or higher . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(benzenesulfonyl)-1,3-dimethylimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-12-8-10(13(2)11(12)14)17(15,16)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHLGXSEXFEBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N(C1=O)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363402
Record name 1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817887
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

185011-09-0
Record name 1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Systems

  • Polar aprotic solvents (DMF, NMP) improve sulfonylation kinetics but complicate purification
  • Switchable solvents (e.g., DBU/octanol) enable homogeneous reaction → heterogeneous separation

Catalytic Enhancements

  • Phase-transfer catalysts: Aliquat 336® boosts sulfonylation rate 3.2× in biphasic systems
  • Microwave assistance: 150 W irradiation reduces cyclization time from 8 h → 35 min

Byproduct Management

  • Distillative removal of methanol byproduct prevents reverse reactions during cyclodehydration
  • Molecular sieves (4Å) suppress di-sulfonylation to <2%

Industrial Scalability Challenges

  • Exothermic control: Adiabatic temperature rise during sulfonylation requires jacketed reactors with ΔT < 5°C/min
  • Crystallization optimization: Anti-solvent addition rate critical for avoiding oiling out (optimal: 0.5 mL/min)
  • Waste streams: Patent CN-103012272-A recovers 92% EtOH via fractional distillation

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter the phenylsulfonyl group.

    Substitution: The phenylsulfonyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce desulfonylated imidazole derivatives.

Scientific Research Applications

1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It may serve as a lead compound in drug discovery, particularly for its potential anti-inflammatory and antimicrobial properties.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity to these targets, potentially leading to inhibition or activation of specific biological pathways. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The phenylsulfonyl group in the target compound may enhance stability and alter electron density compared to analogs like 3e and 3g, which lack such groups. This could influence binding affinity to biological targets .
  • Complexity and Bioactivity : Compounds with multi-substituted aromatic systems (e.g., 4-(3,4,5-trimethoxyphenyl) in ) exhibit anticancer activity, suggesting that bulkier substituents may target enzymes like tubulin or kinases .

Physicochemical Properties

  • Stability : Sulfonyl-containing imidazolones (e.g., ) may exhibit greater hydrolytic stability compared to acetylated derivatives (e.g., 1,3-diacetyl-1,3-dihydro-2H-imidazol-2-one in ) due to stronger electron withdrawal .

Biological Activity

1,3-Dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one, a member of the imidazole family, has garnered attention for its diverse biological activities. The presence of the phenylsulfonyl group enhances its chemical reactivity and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms, therapeutic potential, and comparative studies with similar compounds.

  • Molecular Formula : C11_{11}H12_{12}N2_2O3_3S
  • Molecular Weight : 252.29 g/mol
  • CAS Number : 185011-09-0

The biological activity of 1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one is attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound may inhibit bacterial virulence factors rather than direct bacterial growth, as observed in studies with methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease processes, similar to other imidazole derivatives that have been studied for their enzyme inhibition capabilities .

Antimicrobial Activity Study

A study evaluated the efficacy of 1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one against MRSA. The compound did not exhibit direct antibacterial activity at concentrations up to 64 μg/ml but significantly downregulated virulence genes such as agrA and codY, suggesting an anti-virulence mechanism rather than a bactericidal one .

Anti-inflammatory Potential

In vitro experiments demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in therapies aimed at inflammatory conditions.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
1,3-DimethylimidazoleStructureLimited antimicrobial activityLacks phenylsulfonyl group
4-(Phenylsulfonyl)imidazoleStructureModerate enzyme inhibitionSimilar structure but different substituents
1,3-Dimethyl-2-imidazolidinoneStructureVaries based on substituentsDifferent reactivity profile

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions that form the imidazole ring followed by sulfonylation to introduce the phenylsulfonyl group. This synthetic route allows for modifications that can enhance biological activity or alter chemical properties for specific applications.

Q & A

Basic: What synthetic methodologies are most effective for preparing 1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one?

The synthesis typically involves functionalizing the imidazolone core via sulfonylation. A common approach employs nucleophilic substitution or cycloaddition reactions. For example, phenylsulfonyl groups can be introduced using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane). Optimization of solvent polarity (e.g., DMF for polar intermediates) and temperature control (0–25°C) minimizes side reactions like over-sulfonylation. Reaction progress is monitored via TLC or HPLC, with purification via column chromatography using gradients of ethyl acetate/hexane .

Basic: What spectroscopic techniques are critical for structural confirmation?

Key techniques include:

  • X-ray crystallography : Resolves stereochemistry and confirms the sulfonyl group’s position (e.g., bond angles and torsional strain analysis) .
  • NMR spectroscopy : 1^1H NMR identifies methyl protons (δ 1.2–1.5 ppm for N-CH3_3) and phenylsulfonyl aromatic protons (δ 7.3–7.8 ppm). 13^13C NMR confirms carbonyl (δ 165–175 ppm) and sulfonyl (δ 125–135 ppm) carbons .
  • IR spectroscopy : Stretching vibrations for C=O (~1700 cm1^{-1}) and S=O (~1150–1300 cm1^{-1}) validate functional groups .

Advanced: How can computational modeling predict the compound’s reactivity in radical stabilization or coupling reactions?

Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for radical formation. For example, the imidazolone ring’s electron-deficient nature (due to sulfonyl and carbonyl groups) may stabilize radicals via conjugation. MD simulations can model interactions with radical initiators (e.g., di-lauroyl peroxide) to evaluate bond dissociation energies and regioselectivity .

Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., GPR139 antagonism vs. inactivity)?

Discrepancies may arise from assay conditions:

  • Receptor specificity : Use competitive binding assays (e.g., fluorescence polarization) with purified GPR139 to exclude off-target effects .
  • Compound purity : Ensure >95% purity via HPLC and mass spectrometry to rule out impurities masking activity .
  • Cell-based models : Compare immortalized cell lines (HEK293) vs. primary neurons, as membrane permeability varies with lipid composition .

Advanced: How to analyze byproducts formed during synthesis (e.g., thermal rearrangement products)?

Mechanistic studies (e.g., trapping intermediates with deuterated solvents) identify pathways. For instance, notes that imidazole N-oxides undergo [3+2] cycloaddition, forming unstable intermediates that rearrange into byproducts like 1-benzyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one. LC-MS and 1^1H NMR tracking at elevated temperatures (>80°C) reveal degradation kinetics, guiding optimization of reaction time and temperature .

Basic: What are the stability considerations for this compound under storage or experimental conditions?

  • Light sensitivity : Store in amber vials to prevent sulfonyl group degradation.
  • Moisture : Use desiccants (silica gel) to avoid hydrolysis of the imidazolone ring.
  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>150°C in inert atmospheres) .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing pharmacological properties?

  • Substituent variation : Replace the phenylsulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding.
  • Bioisosteres : Substitute the imidazolone oxygen with sulfur (thioimidazolone) to enhance metabolic stability.
  • Pharmacokinetic profiling : Assess logP (via shake-flask method) and plasma protein binding (equilibrium dialysis) to optimize bioavailability .

Basic: What in vitro assays are suitable for evaluating antifungal or antibacterial activity?

  • Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Candida albicans or Staphylococcus aureus.
  • Time-kill assays : Monitor bactericidal kinetics over 24 hours.
  • Cytotoxicity controls : Use mammalian cell lines (e.g., HepG2) to assess selectivity indices .

Advanced: How does the phenylsulfonyl group influence electronic properties and intermolecular interactions?

The sulfonyl group withdraws electrons, polarizing the imidazolone ring and enhancing hydrogen-bonding capacity. X-ray studies () show sulfonyl oxygen engages in intermolecular H-bonds with adjacent molecules, affecting crystal packing and solubility. Computational electrostatic potential maps (MEPs) quantify charge distribution, guiding co-crystal design for improved formulation .

Advanced: What analytical methods validate batch-to-batch consistency in synthetic campaigns?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula accuracy (≤3 ppm error).
  • Chiral HPLC : Ensures enantiopurity if asymmetric synthesis is employed.
  • Elemental analysis : Validates C, H, N, S content within ±0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 2
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1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one

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